molecular formula C7H7N3O B13979598 3-Methoxy-5-methyl-2-pyrazinecarbonitrile

3-Methoxy-5-methyl-2-pyrazinecarbonitrile

Cat. No.: B13979598
M. Wt: 149.15 g/mol
InChI Key: YEUHAUQCBIXFGJ-UHFFFAOYSA-N
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Description

3-Methoxy-5-methyl-2-pyrazinecarbonitrile is a chemical compound belonging to the pyrazine family Pyrazines are a class of organic compounds characterized by a six-membered aromatic ring containing two nitrogen atoms at the 1,4-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-methyl-2-pyrazinecarbonitrile typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-cyano-3-methoxypyrazine with methylating agents under controlled conditions . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-methyl-2-pyrazinecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce various pyrazine derivatives .

Scientific Research Applications

3-Methoxy-5-methyl-2-pyrazinecarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-5-methyl-2-pyrazinecarbonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate certain signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-5-methyl-2-pyrazinecarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy, methyl, and cyano groups makes it a versatile compound for various applications .

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

3-methoxy-5-methylpyrazine-2-carbonitrile

InChI

InChI=1S/C7H7N3O/c1-5-4-9-6(3-8)7(10-5)11-2/h4H,1-2H3

InChI Key

YEUHAUQCBIXFGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)OC)C#N

Origin of Product

United States

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